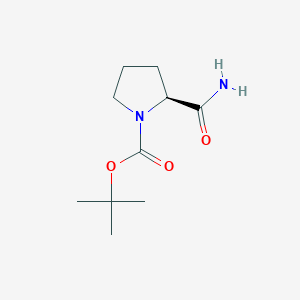

1-Boc-L-prolinamide

Description

The exact mass of the compound (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITJAAIPVBVRAO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956599 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-07-3 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-L-prolinamide: Synthesis, Properties, and Applications

CAS Number: 35150-07-3

This technical guide provides a comprehensive overview of 1-Boc-L-prolinamide, a key building block in synthetic organic chemistry, particularly in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and its significant applications.

Chemical and Physical Properties

This compound, also known as (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester or N-(tert-Butoxycarbonyl)proline amide, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.[2][3][4]

| Property | Value | Reference |

| CAS Number | 35150-07-3 | [2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [2][3] |

| Molecular Weight | 214.26 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 104-108 °C | [2][4] |

| Boiling Point (Predicted) | 370.1 ± 31.0 °C | [4] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as methanol and ethanol; sparingly soluble in water. | [1] |

| Optical Activity | Consistent with the (S)-configuration. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound from Boc-L-proline

This protocol outlines a general method for the amidation of N-Boc-L-proline.[4]

Materials:

-

N-Boc-L-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Pyridine

-

Dioxane

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve N-Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) in dioxane (20 mL).

-

Stir the reaction mixture at room temperature for 6 hours.

-

After completion of the reaction (monitored by TLC), extract the product with dichloromethane.

-

Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the resulting concentrate, add n-hexane (100 mL) and induce precipitation of the product by sonication.

-

Collect the white solid product, N-tert-butoxycarbonyl-L-prolinamide, by filtration and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration and dry under vacuum.

Column Chromatography:

-

A silica gel column can be used with a suitable eluent system, such as a gradient of ethyl acetate in hexane, to separate the product from impurities.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H).[4]

-

¹³C NMR: Expected signals would correspond to the carbonyl groups, the pyrrolidine ring carbons, and the tert-butyl group.

Mass Spectrometry:

-

ESI-MS: m/z 215 [M+H]⁺.[4]

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 210 nm.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of peptidomimetics, particularly in the preparation of thiazole amide-based compounds.[3][4][5] These structures are of significant interest in drug discovery as they can mimic the secondary structures of peptides, such as β-turns, and interact with biological targets.

One notable application is in the synthesis of antagonists for the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that regulate programmed cell death (apoptosis), and their overexpression is a hallmark of many cancers. By inhibiting IAPs, apoptosis can be induced in cancer cells, making IAP antagonists a promising class of anti-cancer therapeutics. This compound provides a key structural motif for the development of these small molecule IAP antagonists.

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent application in the synthesis of a generic thiazole amide peptidomimetic.

References

An In-depth Technical Guide to 1-Boc-L-prolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Boc-L-prolinamide, a key reagent in peptide synthesis and drug discovery. This document outlines its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its preparation and purification.

Core Physicochemical Data

This compound, also known as (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester or N-(tert-Butoxycarbonyl)proline amide, is a derivative of the amino acid L-proline.[1] The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen makes it a valuable building block in solid-phase peptide synthesis.[2]

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 214.26 g/mol | [1][2][4] |

| Alternate Molecular Weight | 214.27 g/mol | [5] |

| CAS Number | 35150-07-3 | [1][2] |

| Melting Point | 104-108 °C | [2][3] |

| Appearance | White to off-white solid/powder | [2][3] |

Experimental Protocol: Synthesis of this compound

The following protocol details a general method for the synthesis of this compound from Boc-L-proline.

Materials:

-

Boc-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Pyridine

-

Dioxane

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), and ammonium bicarbonate (0.55 g, 6.97 mmol) in dioxane (20 mL).[4]

-

Add pyridine (1.0 mL) to the reaction mixture.[4]

-

Reaction Execution: Stir the mixture at room temperature for 6 hours.[4]

-

Workup and Extraction:

-

Purification:

-

Product Isolation:

-

Collect the white solid via filtration.

-

The expected yield of N-tert-butoxycarbonyl-L-prolinamide is approximately 0.85 g (85%).[4]

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in the preparation of peptidomimetics.[1][4] Specifically, it has been used in the synthesis of thiazole amide peptidomimetics which act as inhibitors of apoptosis protein (IAP) antagonists.[1][4] The unique conformational constraints imposed by the proline ring, combined with the utility of the Boc protecting group, make it a versatile tool in the development of novel therapeutics.

References

solubility of 1-Boc-L-prolinamide in organic solvents

An In-depth Technical Guide on the Solubility of 1-Boc-L-prolinamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound, also known as (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester or N-(tert-Butoxycarbonyl)proline amide, is a protected amino acid derivative frequently utilized in the synthesis of peptidomimetics and other complex organic molecules.[1] Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation development.

Chemical Structure:

-

Molecular Formula: C₁₀H₁₈N₂O₃[2]

-

Molecular Weight: 214.26 g/mol [1]

-

Appearance: White to off-white crystalline powder or solid.[2]

-

Melting Point: 104-108 °C

Solubility Profile

While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively reported in publicly available literature, qualitative descriptions indicate its general solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description | Reference |

| Polar Protic | Methanol, Ethanol | Soluble | [3] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Chloroform | Soluble | [2] |

| Nonpolar/Aqueous | Water | Sparingly soluble | [3] |

It is important to note that the solubility of a related compound, Boc-L-proline, has been studied quantitatively in a range of solvents.[4][5] While not directly applicable to this compound, this data suggests that solubility is influenced by solvent polarity and hydrogen bonding capacity. For instance, Boc-L-proline exhibits higher solubility in alcohols like methanol compared to less polar solvents like ethyl acetate or nonpolar solvents.[5] This trend is likely to be similar for this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific organic solvents, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

References

Spectroscopic and Methodological Deep Dive into 1-Boc-L-prolinamide: A Technical Guide

For Immediate Release: This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-Boc-L-prolinamide, a key reagent in the synthesis of peptidomimetics. Tailored for researchers, scientists, and professionals in drug development, this document outlines the characteristic ¹H and ¹³C NMR data and details the experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the key chemical shifts observed in a deuterated chloroform (CDCl₃) solvent.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.37-4.34 | m | Hα (CH) |

| 3.47-3.36 | m | Hδ (CH₂) |

| 2.07-1.85 | m | Hβ, Hγ (2xCH₂) |

| 1.49 | s | Boc (3xCH₃) |

Table 1: ¹H NMR (300 MHz, CDCl₃) spectral data for this compound.[1]

¹³C NMR Data

While a specific experimental spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures, such as N-Boc-L-proline and its derivatives. The anticipated approximate chemical shifts are presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Amide) |

| ~154 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~60 | Cα (CH) |

| ~46 | Cδ (CH₂) |

| ~31 | Cβ (CH₂) |

| ~28 | C(CH₃)₃ (Boc) |

| ~24 | Cγ (CH₂) |

Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameters. The following protocol outlines a general procedure for the NMR analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Instrumentation and Parameters

-

Spectrometer: A 300 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: Standard ambient temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds

-

Workflow for NMR Data Acquisition and Analysis

The process of obtaining and interpreting NMR data follows a structured workflow, from sample preparation to final data analysis and interpretation.

Caption: Workflow of NMR data acquisition and analysis.

References

Navigating the Synthesis and Application of 1-Boc-L-prolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-L-prolinamide, a derivative of the amino acid L-proline, is a key building block in synthetic organic chemistry, particularly in the assembly of peptides and the development of novel therapeutics. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in research and drug development. The information presented herein is intended to serve as a practical resource for scientists engaged in peptide synthesis and medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Chemical Name | (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester | [1][2] |

| Synonyms | N-(tert-Butoxycarbonyl)proline amide, Boc-Pro-NH2 | [3] |

| CAS Number | 35150-07-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][3][4] |

| Molecular Weight | 214.26 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 104-108 °C | [2][3] |

| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform, and dimethyl sulfoxide; sparingly soluble in water. | [4] |

| Optical Activity | Consistent with the L-proline structure. | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of N-Boc-L-proline. A general and effective method is detailed below.

Objective: To synthesize N-tert-butoxycarbonyl-L-prolinamide from Boc-L-proline.

Materials and Reagents:

-

Boc-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Pyridine

-

Dioxane

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) in dioxane (20 mL).[3]

-

Reaction: Stir the mixture at room temperature for 6 hours.[3]

-

Extraction: Upon completion of the reaction, extract the product with dichloromethane.[3]

-

Washing: Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.[3]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Precipitation and Isolation: To the concentrated residue, add n-hexane (100 mL). Use sonication to induce the precipitation of the product as a white solid.[3]

-

Final Product: Isolate the white solid to afford N-tert-butoxycarbonyl-L-prolinamide. An expected yield is approximately 85%.[3]

-

Characterization: The product can be characterized by ¹H NMR and mass spectrometry. The expected mass spectrum (ESI) is m/z 215 [M + H]⁺.[3]

References

Stability and Storage of 1-Boc-L-prolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-L-prolinamide (tert-Butyl (2S)-2-(aminocarbonyl)pyrrolidine-1-carboxylate). Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in research and drug development to guarantee reliable and reproducible results.

Core Stability Profile

This compound is a solid, crystalline powder that is generally stable under recommended storage conditions.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a degree of stability to the amino group under neutral and basic conditions.[] However, like many organic molecules, its long-term stability is contingent on proper storage to mitigate degradation.

Based on information for the closely related compound N-Boc-L-proline, when stored as a solid at -20°C, a stability of at least four years can be expected.[4] For this compound itself, suppliers recommend a variety of storage temperatures, including room temperature, 2-8°C, and -20°C, suggesting that the optimal temperature may depend on the intended duration of storage and the purity requirements of the application.[2][5]

Quantitative Stability and Storage Data

The following table summarizes the available quantitative data and general recommendations for the storage of this compound and a related compound.

| Parameter | Value/Recommendation | Compound | Source |

| Storage Temperature | Room Temperature | This compound | [2] |

| 2-8°C | This compound | [5] | |

| -20°C | N-Boc-L-proline (related) | [4] | |

| Long-term Stability | ≥ 4 years (as a solid) | N-Boc-L-proline (related) | [4] |

| Physical Form | Solid, powder to crystal | This compound | [1][2] |

| Appearance | White to Almost white | This compound | [2] |

Potential Degradation Pathways

-

Acid-catalyzed Deprotection: The Boc group is designed to be removed under acidic conditions.[] Exposure to strong acids will lead to the cleavage of the Boc group, yielding L-prolinamide and tert-butanol or its byproducts.

-

Hydrolysis: Both the amide and the carbamate of the Boc group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of Boc-L-proline and ammonia, or L-proline, carbon dioxide, tert-butanol, and ammonia.

-

Oxidation: While generally stable to oxidation, prolonged exposure to strong oxidizing agents should be avoided, as is a general precaution for organic molecules.[6]

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound are not explicitly published. However, standard analytical methods can be employed to monitor its purity over time under various conditions.

A general experimental workflow for a stability study would involve:

-

Initial Analysis: Characterize the initial purity of a batch of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). This will serve as the baseline (T=0).

-

Sample Storage: Aliquot the compound into several vials and store them under different conditions (e.g., varying temperatures, humidity levels, and light exposures).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a sample from each storage condition.

-

Purity Assessment: Analyze the purity of each retrieved sample using the same HPLC method established at the beginning of the study.

-

Data Analysis: Compare the purity at each time point to the initial purity. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Handling and Safety Recommendations

For safe handling, it is recommended to use personal protective equipment such as a dust mask, eye shields, and gloves.[1] The compound should not be ingested or inhaled, and contact with skin and eyes should be avoided.[4][7] It is classified as Acute Toxicity (Oral), Category 4.[1]

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the potential degradation outcomes.

Caption: Factors influencing the stability of this compound.

References

The Strategic Role of 1-Boc-L-prolinamide in the Development of Biologically Active Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While direct evidence for the intrinsic biological activity of 1-Boc-L-prolinamide is not extensively documented in publicly available research, its significance in medicinal chemistry and drug discovery is profound. This technical guide illuminates the pivotal role of this compound as a versatile chiral building block and a key intermediate in the synthesis of a diverse array of potent, biologically active molecules. Its rigid pyrrolidine ring and the protected amine group make it an ideal starting point for creating structurally complex and stereospecific compounds with therapeutic potential.

This document will explore the synthesis of this compound and delve into the significant biological activities of its derivatives, including their roles as enzyme inhibitors and therapeutic agents.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a crucial first step in the development of more complex derivatives. A general and efficient method involves the reaction of Boc-L-proline with an aminating agent.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-prolinamide

A common laboratory-scale synthesis is as follows:

-

Reaction Setup: Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) are dissolved in dioxane (20 mL).[1]

-

Reaction Execution: The mixture is stirred at room temperature for approximately 6 hours.[1]

-

Work-up and Extraction: Upon completion, the product is extracted using dichloromethane. The organic phase is subsequently washed with 1 M hydrochloric acid and then with a saturated sodium chloride solution.[1]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

Precipitation and Isolation: N-hexane (100 mL) is added to the concentrated residue, and sonication is used to induce the precipitation of the product as a white solid.[1]

-

Final Product: The resulting solid, N-tert-butoxycarbonyl-L-prolinamide, is collected, yielding approximately 0.85 g (85% yield).[1]

Promising Biological Activities of this compound Derivatives

The true potential of this compound is realized in the biological activities of the compounds synthesized from it.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of proline and prolinamide are recognized for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. DPP-IV inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[2][3] Inhibiting DPP-IV prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes.[2][3] While some studies suggest that an amide functionality at certain positions might be undesirable for optimal inhibition[2], the proline scaffold is a common feature in many potent DPP-IV inhibitors.

Antiviral Activity

The proline scaffold is a valuable component in the design of antiviral agents. Research has shown that proline and pipecolic acid-based molecules, which can be derived from intermediates like this compound, can act as allosteric inhibitors of the NS2B/NS3 serine proteases from dengue and Zika viruses.[4] These proteases are essential for viral replication, and their inhibition presents a promising avenue for antiviral therapy.[4] For instance, S-proline derivatives with electron-withdrawing groups have demonstrated significant potency against the DENV NS2B/NS3 protease.[4]

Inhibition of Apoptosis Proteins (IAPs)

This compound serves as a reagent in the synthesis of thiazole amide peptidomimetics, which function as antagonists of inhibitor of apoptosis proteins (IAPs).[1][5][6][7] IAPs are often overexpressed in cancer cells, leading to resistance to apoptosis (programmed cell death). By inhibiting these proteins, such compounds can restore the natural apoptotic pathways, making them attractive candidates for cancer therapy.

Antimicrobial and Antioxidant Properties

While not directly attributed to this compound itself, related proline-derived sulphonamides have been evaluated for their biological activities. Studies have reported that these compounds can exhibit both antimicrobial and antioxidant properties.[8][9] For example, certain synthesized proline-based sulphonamides were found to be potent against E. coli and also demonstrated in vitro antioxidant activity.[8][9]

Quantitative Data for Proline-Based Derivatives

The following table summarizes the inhibitory activities of various compounds derived from or related to the proline scaffold.

| Compound Class | Target | Activity | Value | Reference |

| S-proline derivative (meta-CF3) | DENV NS2B/NS3 Protease | IC₅₀ | 5.0 µM | [4] |

| R-pipecolic acid derivative (24) | DENV2 Protease (cellular) | EC₅₀ | 5.2 µM | [4] |

| R-pipecolic acid derivative (27) | DENV2 Protease (cellular) | EC₅₀ | 5.1 µM | [4] |

| Phe-Leu-Gln-Pro | Dipeptidyl Peptidase IV (DPP-IV) | IC₅₀ | 65.3 ± 3.5 µM | [10] |

| Bisamide derivative (7e) | Cyclophilin A (CypA) | EC₅₀ | 5.3 µM | [11] |

| Bisamide derivative (7e) | Cyclophilin A (CypA) | KD | 3.66 µM | [11] |

Methodologies for Key Experiments

Detailed experimental protocols are essential for the validation and replication of scientific findings. Below are representative methodologies for assays used to evaluate the biological activity of proline-derived compounds.

Experimental Protocol: In Vitro DPP-IV Inhibitory Assay

This protocol outlines a typical procedure for assessing the DPP-IV inhibitory potential of synthesized compounds.

-

Reagents and Materials: Human recombinant DPP-IV, substrate Gly-Pro-p-nitroanilide, and test compounds.

-

Assay Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, substrate, and varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The enzymatic activity is determined by measuring the release of p-nitroaniline from the substrate, which can be monitored spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound stands out not as a direct therapeutic agent but as a cornerstone in the synthesis of innovative, biologically active compounds. Its utility as a chiral building block enables the creation of molecules with precise three-dimensional structures, a critical factor for specific interactions with biological targets. The derivatives of this compound have shown significant promise in diverse therapeutic areas, including metabolic disorders, viral infections, and oncology. For researchers and drug development professionals, a deep understanding of the synthetic pathways originating from this compound is essential for harnessing its full potential in the ongoing quest for novel and effective medicines.

References

- 1. D-1-N-Boc-prolinamide | 35150-07-3 [chemicalbook.com]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. questjournals.org [questjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular design, synthesis, and biological evaluation of bisamide derivatives as cyclophilin A inhibitors for HCV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Boc-L-prolinamide: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-L-prolinamide, a derivative of the naturally occurring amino acid L-proline, has emerged as a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. Its rigid pyrrolidine ring and the presence of both a protected amine and a primary amide confer unique stereochemical control and functional handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and its multifaceted applications in the development of peptidomimetics, organocatalysts for asymmetric synthesis, and as a key intermediate in the synthesis of therapeutic agents. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a quantitative analysis of its performance in various synthetic contexts.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of robust and efficient asymmetric synthetic methodologies. Chiral building blocks, which are enantiomerically pure molecules incorporated into a larger structure, represent a cornerstone of this field. This compound, formally known as (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester, has garnered significant attention due to its utility as a versatile chiral synthon.[1] The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen allows for selective reactions at the amide functionality, while the inherent chirality of the L-proline backbone provides a powerful tool for inducing stereoselectivity in subsequent reactions. This guide will delve into the synthesis, properties, and key applications of this important molecule.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 35150-07-3 | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 104-108 °C | [2] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in water and some organic solvents like chloroform, ethanol, and dimethyl sulfoxide. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved from its precursor, N-Boc-L-proline. A general and efficient method involves the activation of the carboxylic acid of N-Boc-L-proline followed by amidation.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from Boc-L-proline using di-tert-butyl dicarbonate and ammonium bicarbonate.

Materials:

-

Boc-L-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Pyridine

-

Dioxane

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

In a suitable reaction vessel, dissolve Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) in dioxane (20 mL).

-

Stir the reaction mixture at room temperature for 6 hours.

-

After the reaction is complete, extract the product with dichloromethane.

-

Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the concentrated residue, add n-hexane (100 mL) and sonicate to induce precipitation of the product as a white solid.

-

Collect the solid by filtration to afford N-tert-butoxycarbonyl-L-prolinamide.

Expected Yield: ~85%

Characterization: The product can be characterized by ¹H NMR and mass spectrometry. ¹H NMR (300 MHz, CDCl₃): δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H). Mass spectrum (ESI) m/z 215 [M + H]⁺.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of various biologically active molecules, most notably peptidomimetics that can modulate protein-protein interactions.

Thiazole Amide Peptidomimetics as Inhibitors of Apoptosis Proteins (IAPs)

A significant application of this compound is in the preparation of thiazole amide peptidomimetics that act as antagonists of Inhibitor of Apoptosis Proteins (IAPs).[1] IAPs are a family of proteins that regulate apoptosis, and their overexpression is a hallmark of many cancers, contributing to chemoresistance.[4] Small molecules that mimic the N-terminal tetrapeptide of the endogenous IAP antagonist Smac/DIABLO can bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP, cIAP1, and cIAP2, thereby promoting apoptosis.[3]

The synthesis of these peptidomimetics often involves the conversion of the amide group of this compound into a thioamide, which then undergoes a Hantzsch thiazole synthesis with an α-haloketone.

Quantitative Data: Binding Affinities of Thiazole-Based IAP Antagonists

| Compound | Target IAP Domain | Kᵢ (nM) | Reference(s) |

| GDC-0152 | XIAP BIR3 | 28 | [4] |

| ML-IAP BIR | 14 | [4] | |

| cIAP1 BIR3 | 17 | [4] | |

| cIAP2 BIR3 | 43 | [4] | |

| Compound 19a | ML-IAP | 20-30 | [5] |

| XIAP-BIR3 | 50-60 | [5] | |

| Compound 33b | ML-IAP | 20-30 | [5] |

| XIAP-BIR3 | 50-60 | [5] |

Experimental Protocol: General Synthesis of Thiazole Peptidomimetics

This protocol outlines a general procedure for the synthesis of a thiazole-containing peptidomimetic from a Boc-protected prolinamide derivative.

Part 1: Thioamide Formation

-

Dissolve the Boc-protected prolinamide (1 equivalent) in anhydrous 1,2-dimethoxyethane (0.4 M) under an argon atmosphere.

-

Add Lawesson's Reagent (0.8 equivalents) to the solution at room temperature.

-

Stir the mixture overnight or until the reaction is complete as monitored by TLC.

-

Concentrate the solvent in vacuo.

-

Purify the crude thioamide by flash column chromatography on silica gel.[5]

Part 2: Hantzsch Thiazole Synthesis

-

To a dry flask containing the peptidyl thioamide (1.0 equivalent), add KHCO₃ (8 equivalents) under an argon atmosphere.

-

Add anhydrous 1,2-dimethoxyethane (0.15 M) and stir the mixture at room temperature for 15 minutes.

-

Add the α-bromo ketone (3.0 equivalents) dropwise and stir the reaction mixture overnight.

-

Upon completion (monitored by TLC), pour the organic solution into celite pre-wetted with ethyl acetate and filter.

-

Purify the resulting thiazole derivative by chromatography.[5]

Signaling Pathway: IAP Inhibition by Thiazole Peptidomimetics

Caption: IAP inhibition by thiazole peptidomimetics.

Application in Asymmetric Catalysis

Derivatives of this compound, specifically L-prolinamides obtained after Boc-deprotection, have proven to be highly effective organocatalysts for a range of asymmetric transformations, most notably the aldol and Michael addition reactions. The prolinamide scaffold can act as a bifunctional catalyst, where the pyrrolidine nitrogen forms an enamine with a carbonyl donor, and the amide N-H group can activate the electrophile through hydrogen bonding.

Quantitative Data: Performance of L-Prolinamide Catalysts in Asymmetric Aldol Reactions

The following table summarizes the performance of various L-prolinamide derivatives in the asymmetric aldol reaction between different aldehydes and ketones.

| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference(s) |

| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | - | 30 | [6] |

| N-Phenyl-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | High | - | 31-46 | [4][6] |

| Catalyst 3h ¹ | Aromatic Aldehydes | Acetone | Moderate-High | - | up to 93 | [4][6] |

| Catalyst 3h ¹ | Aliphatic Aldehydes | Acetone | Moderate-High | - | >99 | [4][6] |

| Prolinamide phenols | Aromatic Aldehydes | Cyclohexanone | High | up to 98:2 | up to 99 | [7] |

¹Catalyst 3h is derived from the reaction of L-proline and (1S,2S)-diphenyl-2-aminoethanol.[4][6]

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derivative

This protocol provides a general procedure for the direct asymmetric aldol reaction catalyzed by an L-prolinamide derivative.

Materials:

-

L-Prolinamide derivative (e.g., 20 mol%)

-

Aldehyde (1 equivalent)

-

Ketone (e.g., neat or as solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the aldehyde in the ketone, add the L-prolinamide organocatalyst.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or -25 °C) for the required time (e.g., 24-48 hours), monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the aldol adduct.[6]

Catalytic Cycle of Prolinamide-Catalyzed Aldol Reaction

Caption: Prolinamide-catalyzed aldol reaction cycle.

Application in Chiral Resolution

While primarily used as a building block for asymmetric synthesis, derivatives of this compound can also be employed as resolving agents for racemic mixtures. The chiral nature of the prolinamide allows for the formation of diastereomeric salts with racemic acids or diastereomeric adducts with other functional groups. These diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by crystallization or chromatography.

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

-

Dissolve the racemic mixture (e.g., a carboxylic acid) in a suitable solvent.

-

Add one equivalent of the chiral L-prolinamide derivative (after deprotection to reveal the free amine if necessary for salt formation with an acid).

-

Allow the diastereomeric salts to form, which may require gentle heating or extended stirring.

-

Induce crystallization by cooling the solution, adding a less polar co-solvent, or by slow evaporation.

-

Collect the crystals of the less soluble diastereomer by filtration.

-

The enantiomerically enriched compound can then be liberated from the resolving agent by an acid-base workup.

Conclusion

This compound is a highly valuable and versatile chiral building block with broad applications in modern organic synthesis and drug discovery. Its ready availability, straightforward synthesis, and the unique stereochemical and functional features it imparts make it an indispensable tool for researchers. From the construction of potent IAP inhibitors to its role in the development of efficient organocatalysts for asymmetric reactions, this compound continues to be a key player in the quest for enantiomerically pure and biologically active molecules. The experimental protocols and quantitative data presented in this guide are intended to facilitate its effective utilization in the laboratory and to inspire further innovation in the field.

References

- 1. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-L-prolinamide from L-proline

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-L-prolinamide is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of peptidomimetics. Its applications include the preparation of thiazole amide peptidomimetics which act as inhibitors of apoptosis protein (IAP) antagonists.[1][2] The synthesis of this compound from the readily available amino acid L-proline is a fundamental two-step process involving the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid. This document provides a detailed protocol for this synthesis, summarizing key data and outlining the experimental workflow.

Reaction Scheme

The overall synthesis proceeds in two key steps:

-

Boc Protection of L-proline: The secondary amine of L-proline is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-L-proline.

-

Amidation of N-Boc-L-proline: The carboxylic acid of N-Boc-L-proline is converted to the primary amide, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a representative synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | L-proline | |

| Final Product | This compound | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][] |

| Molecular Weight | 214.26 g/mol | [1] |

| Overall Yield | 85% | [1] |

| Melting Point | 104-108 °C | [1] |

| Appearance | White to off-white powder or crystalline solid | [1][] |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H) | [1] |

| Mass Spectrum (ESI) | m/z 215 [M + H]⁺ | [1] |

Experimental Protocol: One-Pot Synthesis of this compound

This protocol details a one-pot synthesis where Boc-L-proline is generated in situ and subsequently converted to this compound.

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ammonium bicarbonate

-

Pyridine

-

Dioxane

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve BOC-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) in dioxane (20 mL).[1]

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.[1]

-

Work-up and Extraction:

-

Purification:

Alternative Two-Step Synthesis

An alternative approach involves the isolation of the intermediate, N-Boc-L-proline, before proceeding to the amidation step.

Step 1: Synthesis of N-Boc-L-proline

-

Dissolve L-proline in an aqueous solution of sodium hydroxide or sodium carbonate to create an alkaline environment.[4]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) in portions to the solution while stirring.[4]

-

After the reaction is complete, wash the mixture with a non-polar solvent like ether to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of approximately 3 using a suitable acid (e.g., citric acid or dilute HCl).[5]

-

Extract the N-Boc-L-proline into an organic solvent such as ethyl acetate.[4]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Boc-L-proline as a white solid.[5]

Step 2: Amidation of N-Boc-L-proline

The isolated N-Boc-L-proline can then be amidated using various coupling agents or via a mixed anhydride method.[6]

Visualizations

Experimental Workflow for One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway Analogy: Boc Protection

This diagram illustrates the logical relationship of the Boc protecting group, which "signals" the carboxylic acid to be the reactive site for amidation by "blocking" the amine.

Caption: Logical flow of the Boc protection and subsequent amidation.

References

Application Notes and Protocols for 1-Boc-L-prolinamide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Boc-L-prolinamide in solid-phase peptide synthesis (SPPS). This document details the protocols for the synthesis of peptides with a C-terminal prolinamide, a common motif in bioactive peptides, and for the subsequent on-resin and solution-phase cyclization to generate constrained peptide analogs.

Introduction

This compound is a protected amino acid derivative essential for the synthesis of peptides possessing a proline amide at their C-terminus. The C-terminal amide is a frequent modification in naturally occurring peptides, often contributing to increased metabolic stability and biological activity by mimicking the post-translational modifications found in vivo. Furthermore, the incorporation of a C-terminal proline can serve as a strategic element in peptide design, influencing secondary structure and facilitating cyclization. The Boc (tert-butyloxycarbonyl) protecting group for the α-amine allows for a robust and widely used strategy in SPPS, particularly for the synthesis of complex or aggregation-prone sequences.

Data Presentation

The following tables summarize key quantitative parameters for the successful incorporation of this compound and subsequent peptide chain elongation and cyclization using Boc-SPPS.

Table 1: Resin Loading and Synthesis Parameters

| Parameter | Value | Notes |

| Resin Type | MBHA or BHA Resin | Suitable for the synthesis of C-terminal peptide amides using Boc chemistry.[1][2] |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often beneficial for long or difficult sequences. |

| This compound Excess | 2 - 4 equivalents | Relative to resin substitution for the initial loading step. |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to this compound. |

| Loading Time | 2 - 12 hours | Reaction completion should be monitored. |

| Subsequent Amino Acid Excess | 3 - 5 equivalents | For peptide chain elongation.[3] |

| Coupling Time (Elongation) | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics; monitoring is recommended.[3] |

| Boc Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[3][4] |

| Final Crude Peptide Purity | ~70-95% | Highly sequence-dependent. |

| Overall Yield | ~20-50% | Dependent on coupling efficiencies and cleavage success. |

Table 2: Reagents for Key SPPS Steps

| Step | Reagent | Typical Concentration/Equivalents |

| Resin Swelling | Dichloromethane (DCM) | Sufficient to cover the resin |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v)[1][4] |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v) |

| Loading/Coupling | HBTU/HOBt or HATU/HOAt with DIEA | 2-4 equivalents |

| Cleavage | Anhydrous HF or TFMSA with scavengers | Standard strong acid cleavage conditions for Boc-SPPS.[1] |

| On-Resin Cyclization | PyBOP or HATU with DIEA | 3 equivalents of coupling reagent, 6 equivalents of base.[5] |

| Solution-Phase Cyclization | PyBOP or HATU with DIEA | 1.5 equivalents of coupling reagent, 3 equivalents of base.[5] |

Experimental Protocols

Protocol 1: Loading of this compound onto MBHA Resin

This protocol describes the initial step of attaching this compound to a methylbenzhydrylamine (MBHA) resin to generate the solid support for the synthesis of a C-terminal prolinamide peptide.

Materials:

-

MBHA resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30-60 minutes. Drain the DCM.

-

Resin Washing: Wash the resin three times with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HOBt (or HOAt) in DMF. Add 2-4 equivalents of DIC and allow to pre-activate for 10 minutes. Alternatively, use a pre-formed active ester with HBTU or HATU and DIEA.

-

Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-12 hours.

-

Monitoring: Monitor the reaction for the disappearance of free amine groups on the resin using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the resin under vacuum to a constant weight.

Caption: Workflow for loading this compound onto MBHA resin.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the repetitive steps for elongating the peptide chain on the this compound-loaded resin.

Materials:

-

Peptide-resin

-

Boc-protected amino acids

-

50% TFA in DCM

-

10% DIEA in DCM

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt, DIEA)

-

DCM, DMF, Isopropanol (IPA)

Procedure:

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x).

-

-

Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the next Boc-amino acid and coupling reagents in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the coupling completion with the Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.

References

Application Notes and Protocols: 1-Boc-L-prolinamide as a Precursor for Advanced Catalysts in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral β-hydroxy carbonyl moieties found in a vast array of natural products and pharmaceuticals. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. L-proline itself is a highly effective catalyst for these transformations; however, its efficacy can be significantly enhanced through structural modifications.

1-Boc-L-prolinamide, while not typically employed directly as a catalyst, serves as a vital and versatile starting material for the synthesis of more complex and highly efficient L-prolinamide-based organocatalysts. The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen allows for selective functionalization of the C-terminus, enabling the introduction of various functionalities designed to improve catalytic activity and stereoselectivity. These modifications often involve the incorporation of hydrogen-bond donors or sterically bulky groups to better organize the transition state of the aldol reaction.

This document provides detailed protocols for the synthesis of advanced L-prolinamide catalysts from 1-Boc-L-proline and their subsequent application in asymmetric aldol reactions.

Catalytic Rationale and Mechanism

The catalytic cycle of prolinamide-based catalysts in aldol reactions proceeds via an enamine intermediate. The secondary amine of the deprotected prolinamide catalyst reacts with a ketone (the aldol donor) to form a chiral enamine. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled manner. The chirality of the proline backbone, along with additional directing groups on the prolinamide, dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one enantiomer. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst for the next cycle. Quantum mechanics calculations have revealed that the amide N-H and, if present, a terminal hydroxyl group can form hydrogen bonds with the aldehyde substrate, which reduces the activation energy and enhances enantioselectivity.[1][2]

References

Application of L-Prolinamide Derivatives in Organocatalysis: A Guide for Researchers

Introduction: L-prolinamide derivatives have emerged as a versatile and powerful class of organocatalysts in asymmetric synthesis. These small, chiral molecules, derived from the natural amino acid L-proline, are prized for their ability to catalyze a variety of carbon-carbon bond-forming reactions with high levels of stereocontrol. A key feature of their synthesis and application is the use of the tert-butyloxycarbonyl (Boc) protecting group. 1-Boc-L-prolinamide serves as a stable, storable precursor, which is deprotected in a final step to unmask the catalytically active secondary amine of the proline ring. This secondary amine, in concert with the amide functionality, orchestrates the catalytic cycle, typically through the formation of nucleophilic enamine intermediates.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of L-prolinamide derivatives in three cornerstone organocatalytic transformations: the Aldol reaction, the Mannich reaction, and the Michael addition.

Synthesis of L-Prolinamide Organocatalysts

The synthesis of L-prolinamide organocatalysts typically begins with commercially available N-Boc-L-proline. The Boc group protects the proline nitrogen, allowing for selective modification at the carboxylic acid position. The general synthetic strategy involves an amide coupling reaction between N-Boc-L-proline and a desired amine, followed by the deprotection of the Boc group to yield the active catalyst.

Experimental Protocol: General Synthesis of an L-Prolinamide Catalyst[1]

This protocol describes a general procedure for the synthesis of an L-prolinamide organocatalyst starting from N-Boc-L-proline and a primary or secondary amine.

Materials:

-

N-Boc-L-proline

-

Desired amine (e.g., (1S,2S)-diphenyl-2-aminoethanol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Amide Coupling

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Add triethylamine (Et₃N) (1.5 eq) to the mixture and stir for 15 minutes.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous work-up by washing the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected L-prolinamide.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected L-prolinamide in DCM.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir the solution at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the resulting solution under reduced pressure to remove the solvent and excess TFA. The product is often obtained as a TFA salt, which can be used directly or neutralized.

Application in Asymmetric Aldol Reactions

L-prolinamide derivatives are highly effective catalysts for the direct asymmetric aldol reaction, a powerful method for constructing chiral β-hydroxy carbonyl compounds. The catalyst operates via an enamine mechanism, where it reacts with a ketone donor to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde electrophile in a stereocontrolled manner. The amide group of the catalyst plays a crucial role in orienting the substrates through hydrogen bonding in the transition state, thereby dictating the stereochemical outcome.[1][2]

Quantitative Data for L-Prolinamide Catalyzed Aldol Reactions

The following table summarizes the performance of various L-prolinamide catalysts in the asymmetric aldol reaction between aldehydes and ketones.

| Entry | Catalyst (mol%) | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | L-Prolinamide (20) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | 30 | [1] |

| 2 | Cat A (20) | 4-Nitrobenzaldehyde | Acetone | Neat | -25 | 24 | 95 | 93 | [1][3] |

| 3 | Cat A (20) | Isobutyraldehyde | Acetone | Neat | -25 | 48 | 65 | >99 | [1][3] |

| 4 | Cat A (20) | Benzaldehyde | Cyclohexanone | [bmim]BF₄ | RT | 12 | 94 | 99 (anti) | [4] |

| 5 | Cat B (10) | 4-Nitrobenzaldehyde | Cyclohexanone | Neat | RT | 24 | 92 | 98 (anti) | [5] |

Catalyst A: (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide Catalyst B: L-prolinamide derived from 2-amino-4-nitrophenol

Experimental Protocol: Asymmetric Aldol Reaction[2]

This protocol describes a general procedure for the L-prolinamide catalyzed direct asymmetric aldol reaction.

Materials:

-

Aldehyde

-

Ketone (can also serve as the solvent)

-

L-Prolinamide catalyst (e.g., Catalyst A)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To the ketone (e.g., 1.0 mL of anhydrous acetone), add the aldehyde (0.5 mmol) and the L-prolinamide catalyst (20 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., -25 °C) for the required duration (typically 24-48 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, which provides access to chiral β-amino carbonyl compounds. L-prolinamide derivatives catalyze the direct asymmetric Mannich reaction, where the catalyst forms an enamine with the ketone or aldehyde donor, which then adds to an imine generated in situ from the other aldehyde and the amine.[6]

Quantitative Data for L-Prolinamide Catalyzed Mannich Reactions

The following table presents representative data for L-prolinamide catalyzed asymmetric Mannich reactions.

| Entry | Catalyst (mol%) | Aldehyde (Imine) | Carbonyl Donor | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | L-Proline (35) | 4-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | RT | 2 | 51 | - | 94 | [6] |

| 2 | Cat C (5) | Ethyl glyoxylate | Propanal | p-Anisidine | DMSO | RT | 24 | 91 | 98:2 | >99 | [7] |

| 3 | L-Proline (20) | N-Boc-imine | Acetaldehyde | - | CH₃CN | 0 | 2-3 | 85 | - | 99 | [8] |

| 4 | L-Proline (20) | Phenylacetaldehyde | Glyoxalate-derived imine | - | - | - | - | - | syn | >98 | [9] |

Catalyst C: (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid (a proline derivative shown to favor anti-products)

Experimental Protocol: Asymmetric Three-Component Mannich Reaction[8]

This protocol outlines a general procedure for a direct, three-component Mannich reaction.

Materials:

-

Aldehyde for imine formation

-

Amine (e.g., p-anisidine)

-

Aldehyde or ketone donor

-

L-Prolinamide or a derivative catalyst

-

Anhydrous solvent (e.g., DMSO)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vial, dissolve the aldehyde for imine formation (1.0 eq), the amine (1.0 eq), and the catalyst (e.g., 5-20 mol%) in the anhydrous solvent.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation.

-

Add the carbonyl donor (e.g., 2.0 eq) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature) for the required duration (typically 24-48 hours).

-

Quench the reaction with deionized water and extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Application in Asymmetric Michael Additions

The asymmetric Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and it is a fundamental reaction for the formation of carbon-carbon bonds. L-prolinamide derivatives catalyze the Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors with high stereoselectivity. The catalytic cycle is analogous to the aldol and Mannich reactions, proceeding through an enamine intermediate that adds to the Michael acceptor.

Quantitative Data for L-Prolinamide Catalyzed Michael Additions

The following table provides a summary of results for asymmetric Michael additions catalyzed by L-prolinamide derivatives.

| Entry | Catalyst (mol%) | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cat D (30) | Cyclohexanone | trans-β-Nitrostyrene | EtOH | RT | 24 | 95 | - | 97 | [10] |

| 2 | Cat D (30) | Acetone | (R)-4-(3-chlorophenyl)-5-nitropentan-2-one | EtOH | RT | 48 | 99 | - | 100 | [10] |

| 3 | Cat E (10) | Cyclohexanone | trans-β-Nitrostyrene | Water | RT | 12 | 97 | 99:1 | 99 | [11] |

| 4 | Cat E (10) | Propanal | trans-β-Nitrostyrene | Water | RT | 12 | 95 | 98:2 | 97 | [11] |

Catalyst D: Chiral ionic liquid based on L-proline Catalyst E: L-proline-derived bifunctional secondary amine

Experimental Protocol: Asymmetric Michael Addition[12]

This protocol details a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin.

Materials:

-

Ketone or aldehyde

-

Nitroolefin

-

L-Prolinamide-derived catalyst

-

Solvent (e.g., water or an organic solvent)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vial, dissolve the nitroolefin (1.0 eq) and the ketone or aldehyde (2.0 eq) in the chosen solvent.

-

Add the L-prolinamide-derived catalyst (e.g., 10 mol%) to the mixture.

-

Stir the reaction vigorously at the specified temperature (e.g., room temperature) for the required time (typically 12-48 hours).

-

After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC, respectively.

L-prolinamide derivatives, readily synthesized from this compound precursors, are highly efficient and versatile organocatalysts for key asymmetric transformations. Their bifunctional nature, combining enamine catalysis with hydrogen bond-directing capabilities, allows for the stereoselective synthesis of a wide range of chiral molecules. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and apply these powerful catalysts in their synthetic endeavors. The modularity of the catalyst synthesis allows for fine-tuning of steric and electronic properties, offering ample opportunities for further optimization and discovery in the field of organocatalysis.

References

- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric direct aldol reaction catalyzed by an L-prolinamide derivative: considerable improvement of the catalytic efficiency in the ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]